N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide
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Overview
Description
The compound is a complex organic molecule that contains multiple functional groups, including thiazol, methoxyphenyl, and thiazolidin . These groups are common in many pharmaceuticals and could potentially have various biological activities.
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups . The presence of these groups suggests that the compound could have interesting chemical properties and reactivity.Scientific Research Applications
Synthesis and Antitumor Applications
A study detailed the synthesis of a series of compounds similar in structure to the specified chemical, highlighting their moderate antitumor activity against malignant tumor cells, with particular sensitivity observed in the UO31 renal cancer cell line (Horishny & Matiychuk, 2020). This showcases the potential of such compounds in developing antitumor agents.
Antimicrobial and Antifungal Properties
Research into thiazolidin derivatives, including structures akin to the mentioned compound, revealed significant antimicrobial and antifungal properties. For example, certain derivatives have demonstrated promising antibacterial and antifungal activities, indicating their potential use as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).
Antiviral Activities
The development of compounds for antiviral applications has also been a focus, with studies exploring their efficacy against viruses such as the Hepatitis C Virus (HCV). For instance, certain thiazolidin-4-one derivatives have been evaluated for their potential as anti-HCV agents, displaying modest inhibition of HCV NS5B RNA-dependent RNA polymerase (Çıkla, Tatar, Küçükgüzel, et al., 2013).
Green Chemistry Approaches
A noteworthy aspect of the research into these compounds includes the application of green chemistry principles. A study detailed the synthesis of N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using water as a reaction medium, demonstrating an environmentally friendly approach to chemical synthesis that aligns with the principles of green chemistry (Horishny & Matiychuk, 2020).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(4,5-dihydro-1,3-thiazol-2-yl)-4-[(5Z)-5-[(3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3S3/c1-24-13-5-2-4-12(10-13)11-14-16(23)21(18(25)27-14)8-3-6-15(22)20-17-19-7-9-26-17/h2,4-5,10-11H,3,6-9H2,1H3,(H,19,20,22)/b14-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALMJOIMYHVRADR-KAMYIIQDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=NCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=NCCS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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